

Application Notes and Protocols: Intraperitoneal Injection of P7C3-A20 in Mice

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Compound of Interest

Compound Name: **P7C3-A20**
Cat. No.: **B609812**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the intraperitoneal (IP) administration of the neuroprotective compound **P7C3-A20** in mouse models. The information compiled is based on established research and is intended to guide researchers in designing and executing experiments to evaluate the efficacy of **P7C3-A20** in various neurological injury and disease models.

Introduction

P7C3-A20 is a potent aminopropyl carbazole compound with demonstrated neuroprotective and proneurogenic properties.^{[1][2]} It has been shown to be effective in animal models of traumatic brain injury (TBI), ischemic stroke, intracerebral hemorrhage (ICH), neurodegenerative diseases, and age-related cognitive decline.^{[3][4][5]} A key mechanism of action for **P7C3-A20** is the activation of the nicotinamide adenine dinucleotide (NAD⁺) salvage pathway by enhancing the activity of nicotinamide phosphoribosyltransferase (NAMPT), a rate-limiting enzyme in NAD⁺ biosynthesis. This action helps to preserve cellular energy levels and mitigate neuronal cell death. Additionally, **P7C3-A20** has been shown to influence other signaling pathways, including the PI3K/AKT/GSK3 β pathway, and to modulate autophagy and apoptosis.

Due to its ability to cross the blood-brain barrier and its favorable pharmacokinetic profile, **P7C3-A20** is a promising therapeutic candidate for various neurological conditions.

Intraperitoneal injection is a common and effective route for administering this compound in preclinical mouse studies.

Quantitative Data Summary

The following table summarizes quantitative data from various studies that have utilized intraperitoneal injection of **P7C3-A20** in mice. This data provides a reference for expected outcomes and dose-dependent effects.

Parameter	Mouse Model	Dosage (mg/kg)	Treatment Regimen	Key Findings	Reference
Sensorimotor Ability	Intracerebral Hemorrhage (ICH)	10 and 20	Once daily	Significant improvement in foot faults, cylinder, adhesive removal, and rotarod tests compared to vehicle.	
Lesion Volume	Intracerebral Hemorrhage (ICH)	10	Single dose post-ICH	Significant decrease in lesion volume at 3 days post-injury.	
Brain Edema	Intracerebral Hemorrhage (ICH)	10	Once daily	Significantly ameliorated brain edema after ICH.	
Blood-Brain Barrier Integrity	Traumatic Brain Injury (TBI)	10	Once daily for 4 weeks (starting 1 year post-TBI)	Restored BBB integrity, reduced infiltration of immunoglobulin.	
Cognitive Function	Traumatic Brain Injury (TBI)	10	Once daily for 4 weeks (starting 1 year post-TBI)	Restored normal cognitive function.	
Neurogenesis	Traumatic Brain Injury (TBI)	10	Twice daily for 7 days	Significantly increased the number of	

DCX/BrdU
double-
labeled cells
in the dentate
gyrus.

Motor Neuron Survival	Amyotrophic Lateral Sclerosis (ALS)	20	Once daily	Effectively blocked spinal motor neuron cell death.
Motor Performance	Amyotrophic Lateral Sclerosis (ALS)	20	Once daily	Improved performance on the accelerating rotarod task.
Infarct Volume	Hypoxic-Ischemic Encephalopathy (HIE)	5 and 10	Not specified	Reduced infarct volume.

Experimental Protocols

Preparation of P7C3-A20 for Intraperitoneal Injection

This protocol describes the preparation of **P7C3-A20** solution for IP injection in mice.

Materials:

- **P7C3-A20** (powder)
- Dimethyl sulfoxide (DMSO)
- Kolliphor® EL (formerly Cremophor® EL) or similar solubilizing agent
- 5% Dextrose in water (D5W), sterile

- Sterile microcentrifuge tubes
- Vortex mixer
- Sterile syringes and needles (25-30 gauge)

Procedure:

- Weigh the desired amount of **P7C3-A20** powder.
- Dissolve the **P7C3-A20** powder in DMSO. A common starting point is to use 2.5% of the final volume as DMSO.
- Add Kolliphor® EL to the solution. A common concentration is 10% of the final volume.
- Vortex the mixture vigorously to ensure complete dissolution.
- Add sterile 5% Dextrose in water (D5W) to reach the final desired concentration and volume. The final volume of D5W will be 87.5%.
- The final vehicle composition will be approximately 2.5% DMSO, 10% Kolliphor® EL, and 87.5% D5W.
- Prepare the vehicle control solution using the same composition but without **P7C3-A20**.
- It is recommended to warm the solution to room or body temperature before injection to minimize animal discomfort.

Intraperitoneal Injection Procedure in Mice

This protocol outlines the standard procedure for administering **P7C3-A20** via intraperitoneal injection in mice.

Materials:

- Prepared **P7C3-A20** or vehicle solution
- Sterile syringe and needle (25-30 gauge)

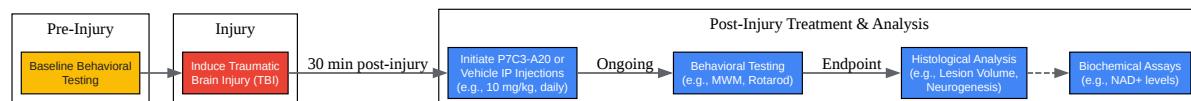
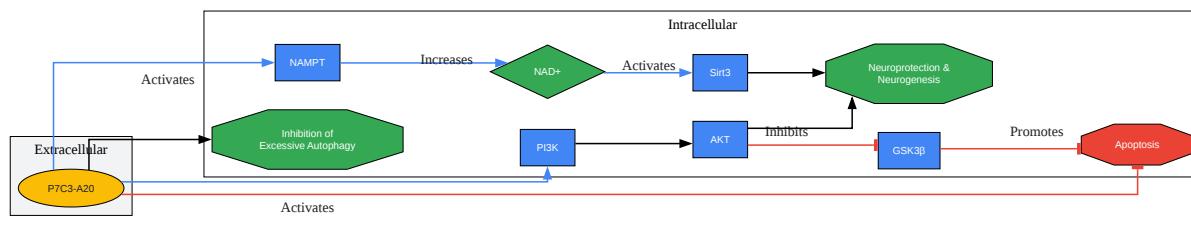
- 70% Ethanol or other suitable disinfectant
- Gauze or cotton swabs

Procedure:

- Restraint: Gently restrain the mouse using an appropriate method. The "three-fingers" restraint method is recommended. Grasp the loose skin over the shoulders and behind the ears with your non-dominant hand. The tail can be secured with your little finger to minimize lower body movement.
- Positioning: Turn the restrained mouse so that its abdomen is facing upwards, with the head tilted slightly downwards. This helps to move the abdominal organs cranially, away from the injection site.
- Identifying the Injection Site: The preferred injection site is the lower right quadrant of the abdomen. This location helps to avoid puncturing the cecum, urinary bladder, and other major organs.
- Disinfection: Disinfect the injection site with a gauze pad or cotton swab soaked in 70% ethanol.
- Injection:
 - Insert the needle, bevel up, at a 30-45° angle into the peritoneal cavity.
 - Gently aspirate by pulling back the plunger to ensure that no blood or fluid is drawn into the syringe, which would indicate entry into a blood vessel or organ.
 - If aspiration is negative, slowly inject the solution. The maximum recommended injection volume for a mouse is typically less than 10 ml/kg.
- Withdrawal and Monitoring:
 - Withdraw the needle smoothly.
 - Return the mouse to its cage and monitor it for any signs of distress or complications.

Visualizations

Signaling Pathway of P7C3-A20



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